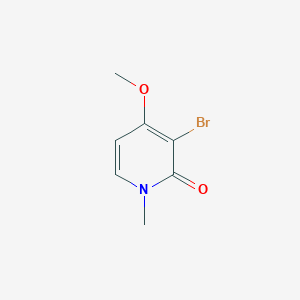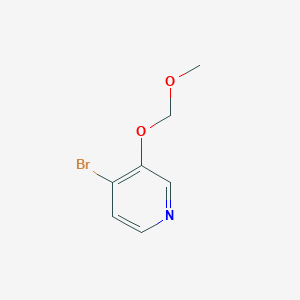
3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one" is a pyridine derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential biological activities. Pyridine derivatives are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of bromo, methoxy, and methyl groups on the pyridine ring can significantly influence the reactivity and interaction of the molecule with various biological targets.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate. This process involved nucleophilic substitution, methoxylation, and bromination steps to obtain the desired product with high regioselectivity and yield . Although the exact synthesis of "3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one" is not detailed in the provided papers, similar synthetic strategies could be employed, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using various spectroscopic and computational techniques. For example, a novel phthalide derivative with a pyridine moiety was analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation . These methods provide detailed information about the molecular geometry, electronic properties, and potential reactive sites of the compound. The molecular structure of "3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one" would likely exhibit similar characteristics, with the substituents influencing the electronic distribution and steric effects.
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the electron-rich nature of the pyridine ring. The electroreduction of carbomethoxypyridinium ions, which are structurally related to the compound , has been studied, revealing complex behavior dependent on the substituent position and reaction conditions . The bromo and methoxy groups in "3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one" would also affect its reactivity in similar electrochemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the formation of a cocrystal between 2-amino-3-bromopyridine and 4-methylbenzoic acid demonstrated the importance of intermolecular interactions, such as hydrogen bonding, in determining the crystal packing and stability . The presence of bromo, methoxy, and methyl groups in "3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one" would contribute to its solubility, melting point, and potential to form cocrystals or complexes with other molecules.
Eigenschaften
IUPAC Name |
3-bromo-4-methoxy-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-9-4-3-5(11-2)6(8)7(9)10/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDQWSLLEDKSKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580822 |
Source


|
| Record name | 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one | |
CAS RN |
920490-72-8 |
Source


|
| Record name | 3-Bromo-4-methoxy-1-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920490-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B1285383.png)

![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B1285387.png)





